molecular formula C10H10N2O2 B596998 Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1261588-72-0

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B596998
CAS RN: 1261588-72-0
M. Wt: 190.202
InChI Key: CKCBQXQNAUHBDX-UHFFFAOYSA-N
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Description

“Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound. It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which has a molecular weight of 118.1359 . The compound is related to a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have been studied for their potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including “Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate”, have been synthesized as part of research into potent fibroblast growth factor receptor inhibitors . The synthesis of substituted pyridines with diverse functional groups has also been reported .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, the parent compound of “Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate”, is available in the NIST Chemistry WebBook .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . They have been studied for their potential as FGFR inhibitors, which could be beneficial in cancer therapy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine, the parent compound of “Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate”, are documented in the NIST Chemistry WebBook .

Scientific Research Applications

Pharmaceutical Research

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of interest in the development of new pharmaceuticals. Its structure is a key scaffold in the synthesis of molecules with potential therapeutic effects. For instance, derivatives of this compound have been explored for their efficacy in reducing blood glucose levels, which could be beneficial in the treatment of diabetes and related metabolic disorders .

Cancer Research

In cancer research, this compound has been used to design and synthesize molecules that can inhibit the growth and spread of cancer cells. For example, studies have evaluated the effect of related compounds on the migration and invasion abilities of cancer cells .

Mechanism of Action

Target of Action

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate has been identified as a potent inhibitor of Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators , while FGFRs are involved in various types of tumors .

Mode of Action

The compound interacts with its targets, leading to their inhibition. In the case of JAK3, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity . For FGFRs, the compound exhibited potent inhibitory activity .

Biochemical Pathways

Upon binding to their respective receptors associated with JAKs, cytokines induce JAK activation, following phosphorylation of the receptors. Activated JAKs subsequently phosphorylate signal transducers and activators of transcription proteins (STATs) in the cytoplasm, which are dimerized to translocate to the nucleus and activate gene transcription to promote cytokine-responsive gene expression . In the case of FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

The inhibition of JAK3 by the compound can lead to the modulation of immune responses, making it potentially useful in treating immune diseases such as organ transplantation . In the case of FGFRs, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors represents an attractive strategy for cancer therapy . Future research may focus on optimizing these compounds for better efficacy and safety .

properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCBQXQNAUHBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718308
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

CAS RN

1261588-72-0
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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